![molecular formula C14H16N4S B276489 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276489.png)
3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have various biochemical and physiological effects depending on the application. In medicinal chemistry, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria and fungi. In agriculture, it has been shown to inhibit the growth of weeds. In material science, it has been shown to have good optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for various applications. However, one limitation is that the synthesis method can be complex and time-consuming. Additionally, the mechanism of action is not fully understood, which can make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a herbicide in agriculture. Another direction is to optimize its use as an anticancer agent by studying its mechanism of action in more detail. Additionally, its potential use in material science could be further explored by investigating its electronic and optical properties.
Synthesemethoden
The synthesis of 3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylbenzaldehyde, 1,2,4-triazole-3-thiol, and butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Butyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antitubercular properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its optical and electronic properties.
Eigenschaften
Molekularformel |
C14H16N4S |
---|---|
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
3-butyl-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-3-4-8-12-15-16-14-18(12)17-13(19-14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QHKBMNIDJPMDSI-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C |
Kanonische SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.